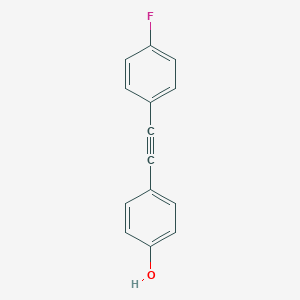

4-(4-Fluorophenylethynyl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(4-fluorophenyl)ethynyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPHCUGEWJPCQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382045 | |

| Record name | 4-(4-Fluorophenylethynyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197770-48-2 | |

| Record name | 4-(4-Fluorophenylethynyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Fluorophenylethynyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Data for 4-(4-Fluorophenylethynyl)phenol: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile synthetic building block, 4-(4-Fluorophenylethynyl)phenol. Targeted at researchers, scientists, and professionals in drug development and materials science, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that are crucial for the unequivocal identification and characterization of this compound. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide field-proven insights.

Introduction

This compound, with the chemical formula C₁₄H₉FO and a molecular weight of 212.22 g/mol , is a molecule of significant interest in the development of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs), as well as a key intermediate in the synthesis of pharmaceuticals.[1] Its rigid, linear structure, coupled with the electronic properties imparted by the fluorine atom, makes it a valuable component in the design of functional molecules. Accurate spectroscopic characterization is the cornerstone of ensuring the purity and structural integrity of this compound for any application.

The primary method for the synthesis of this compound and related diarylalkynes is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. For the synthesis of the title compound, this would typically involve the reaction of a protected 4-ethynylphenol with 1-fluoro-4-iodobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative. Due to the molecule's symmetry, specific patterns of signals are anticipated in the aromatic region.

Expected Chemical Shifts and Multiplicities:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| OH | ~5.0 - 6.0 | Singlet (broad) | 1H |

| H-2, H-6 (Phenol ring) | ~7.3 - 7.5 | Doublet | 2H |

| H-3, H-5 (Phenol ring) | ~6.7 - 6.9 | Doublet | 2H |

| H-2', H-6' (Fluorophenyl ring) | ~7.4 - 7.6 | Triplet (or dd) | 2H |

| H-3', H-5' (Fluorophenyl ring) | ~7.0 - 7.2 | Triplet (or dd) | 2H |

Causality of Experimental Observations: The broadness of the hydroxyl proton signal is due to hydrogen bonding and chemical exchange. The distinct doublet signals for the phenolic protons arise from the coupling with their ortho neighbors. The protons on the fluorophenyl ring will exhibit more complex splitting patterns (doublet of doublets or triplets) due to coupling with both neighboring protons and the fluorine atom. The electron-withdrawing nature of the fluorine atom and the ethynyl bridge will influence the precise chemical shifts of the aromatic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, including the quaternary carbons of the alkyne and the aromatic rings.

Expected Chemical Shifts:

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 (Phenol ring) | ~155 - 158 |

| C-2, C-6 (Phenol ring) | ~132 - 134 |

| C-3, C-5 (Phenol ring) | ~115 - 117 |

| C-4 (Phenol ring) | ~118 - 120 |

| C-1' (Fluorophenyl ring) | ~119 - 121 (d, JC-F) |

| C-2', C-6' (Fluorophenyl ring) | ~133 - 135 (d, JC-F) |

| C-3', C-5' (Fluorophenyl ring) | ~115 - 117 (d, JC-F) |

| C-4' (Fluorophenyl ring) | ~161 - 164 (d, JC-F) |

| Alkyne C≡C | ~88 - 92 |

| Alkyne C≡C | ~89 - 93 |

Causality of Experimental Observations: The carbon attached to the hydroxyl group (C-1) is significantly deshielded. The carbon attached to the fluorine atom (C-4') will also be highly deshielded and will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus. The other carbons in the fluorophenyl ring will also exhibit smaller carbon-fluorine couplings. The two sp-hybridized carbons of the alkyne will have characteristic chemical shifts in the range of 88-93 ppm.

Experimental Protocol for NMR Spectroscopy:

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Caption: Workflow for FTIR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 212.22

-

Major Fragments: Fragmentation is expected to occur at the weaker bonds. Potential fragments could arise from the loss of CO (m/z = 184), and cleavage at the ethynyl linkage. The presence of the fluorine atom will also be evident in the isotopic pattern of fluorine-containing fragments.

Causality of Experimental Observations: The molecular ion peak will be the most intense peak under gentle ionization conditions (e.g., Electrospray Ionization - ESI). Under harsher conditions like Electron Ionization (EI), more fragmentation will be observed, providing structural clues.

Experimental Protocol for Mass Spectrometry:

A dilute solution of the sample is introduced into the mass spectrometer. For ESI-MS, the sample is typically dissolved in a mixture of water and an organic solvent like acetonitrile or methanol. For GC-MS, the sample is injected into a gas chromatograph for separation before entering the mass spectrometer.

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for a comprehensive understanding of its molecular structure, ensuring its suitability for downstream applications in research and development. The provided protocols and interpretations are intended to serve as a valuable resource for scientists working with this important chemical entity.

References

Sources

An In-depth Technical Guide to the Synthesis, Purification, and Predicted Crystal Structure of 4-(4-Fluorophenylethynyl)phenol

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Fluorophenylethynyl)phenol, a versatile building block in medicinal chemistry and materials science. While the definitive crystal structure of this compound is not publicly available at the time of this writing, this document leverages established principles of synthetic chemistry, crystallization, and crystal engineering to present a detailed protocol for its preparation and purification. Furthermore, it offers an expert analysis of the predicted intermolecular interactions that would govern its crystal packing, with a focus on the influential role of the fluorine substituent. This guide is intended to serve as a valuable resource for researchers utilizing this compound in drug design, liquid crystal development, and other advanced applications where a thorough understanding of its solid-state properties is paramount.

Introduction: The Significance of this compound

This compound is a diarylacetylene derivative that has garnered significant interest due to its unique electronic and structural properties. The molecule incorporates a rigid ethynyl linker between two aromatic rings, one of which is substituted with a hydroxyl group and the other with a fluorine atom. This specific arrangement of functional groups imparts a combination of hydrogen bonding capability, halogen bonding potential, and tunable aromatic interactions, making it a valuable synthon in several scientific domains.

In the realm of pharmaceutical development , the fluorophenylethynyl moiety can be found in various bioactive molecules. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity. The phenolic hydroxyl group provides a handle for further functionalization or can act as a key hydrogen bond donor in ligand-receptor interactions.

In materials science , compounds with similar architectures are explored for their potential in liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. The rigid, linear geometry combined with the electronic character of the substituents can lead to desirable packing motifs and photophysical properties.

A fundamental understanding of the solid-state structure of this compound is crucial for predicting its behavior in these applications. Crystal packing influences solubility, dissolution rate, bioavailability, and mechanical properties. This guide, therefore, aims to provide a robust framework for its synthesis, purification, and the prediction of its crystalline architecture.

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a Sonogashira coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1] This is followed by a standard recrystallization procedure to obtain the purified crystalline solid.

Synthesis via Sonogashira Coupling

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[1] For the synthesis of this compound, the reaction would proceed between 4-iodophenol and 1-ethynyl-4-fluorobenzene.

Table 1: Reactants and Reagents for Sonogashira Coupling

| Compound/Reagent | Role | Molar Equivalent |

| 4-Iodophenol | Aryl halide | 1.0 |

| 1-Ethynyl-4-fluorobenzene | Terminal alkyne | 1.1 |

| Pd(PPh₃)₂Cl₂ | Palladium catalyst | 0.02 |

| Copper(I) iodide (CuI) | Co-catalyst | 0.04 |

| Triethylamine (TEA) | Base and Solvent | Excess |

| Tetrahydrofuran (THF) | Solvent | - |

Experimental Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Base Addition: Add anhydrous, degassed triethylamine and tetrahydrofuran (typically a 2:1 to 3:1 ratio). Stir the mixture until all solids are dissolved.

-

Alkyne Addition: Add 1-ethynyl-4-fluorobenzene (1.1 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, remove the triethylamine under reduced pressure. Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Caption: Sonogashira coupling workflow for the synthesis of this compound.

Purification by Recrystallization

Recrystallization is a crucial step to obtain a highly pure, crystalline solid suitable for structural analysis and other applications.[2] The choice of solvent is critical for successful recrystallization.

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For a molecule like this compound, which has both polar (hydroxyl) and non-polar (aromatic rings) character, a mixed solvent system is often ideal. Common solvent systems to explore include:

-

Ethanol/Water

-

Toluene/Hexane

-

Dichloromethane/Hexane

Experimental Protocol:

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol, toluene, or dichloromethane).

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Induce Crystallization: Slowly add the "poor" solvent (e.g., water or hexane) dropwise to the hot solution until it becomes slightly turbid.

-

Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of well-ordered crystals rather than an amorphous precipitate.

-

Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold "poor" solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Caption: A step-by-step workflow for the purification of this compound by recrystallization.

Predicted Crystal Structure and Intermolecular Interactions

In the absence of experimental crystallographic data, we can predict the likely packing motifs and dominant intermolecular interactions based on the principles of crystal engineering and the known behavior of similar functional groups in the solid state.

The key intermolecular interactions expected to direct the crystal packing of this compound are:

-

O-H···O Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor. It is highly probable that a primary structural motif will involve hydrogen bonding between the hydroxyl groups of adjacent molecules, leading to the formation of chains or cyclic synthons.

-

C-H···F Interactions: The fluorine atom is a weak hydrogen bond acceptor, and interactions with acidic C-H bonds, particularly from the aromatic rings, are expected to play a significant role in the overall crystal packing.[3][4][5]

-

π-π Stacking: The two aromatic rings provide opportunities for π-π stacking interactions, which will contribute to the stabilization of the crystal lattice. The presence of the electron-withdrawing fluorine atom can influence the nature of these interactions (e.g., parallel-displaced or T-shaped geometries).

-

F···F and F···H Interactions: While often considered weakly stabilizing or even destabilizing, short contacts involving fluorine atoms can influence the local packing environment.[6][7]

Caption: Predicted key intermolecular interactions governing the crystal structure of this compound.

Predicted Packing Motif:

Based on these interactions, a likely packing arrangement would involve hydrogen-bonded chains of molecules. These chains would then be organized into layers or a 3D network through a combination of π-π stacking and C-H···F interactions. The linear shape of the molecule would favor a relatively dense packing arrangement.

Conclusion and Future Work

This technical guide has provided a comprehensive protocol for the synthesis and purification of this compound and a detailed theoretical analysis of its potential crystal structure. The Sonogashira coupling followed by recrystallization is a reliable method for obtaining this compound in high purity. While the definitive crystal structure remains to be determined, the predicted intermolecular interactions, including strong O-H···O hydrogen bonds and weaker C-H···F and π-π interactions, provide a solid foundation for understanding its solid-state behavior.

The next logical step in the characterization of this important molecule is the growth of single crystals suitable for X-ray diffraction analysis. This would provide invaluable experimental validation of the predicted structural motifs and a precise understanding of the intermolecular forces at play. Such data would be of immense benefit to researchers in medicinal chemistry and materials science, enabling more rational design of novel therapeutics and functional materials based on the this compound scaffold.

References

- Dunitz, J. D. & Taylor, R. (1997). Organic fluorine hardly ever accepts hydrogen bonds. Chemistry – A European Journal, 3(1), 89-98.

- Howard, J. A. K., Hoy, V. J., O'Hagan, D., & Smith, G. T. (1996). C–H⋯F–C hydrogen bonds in the crystal structures of some fluorinated ethers. Tetrahedron, 52(38), 12613-12622.

- Gavezzotti, A. (2013). Crystal packing and the C–H⋯F hydrogen bond. CrystEngComm, 15(41), 8345-8351.

- Gerebtzoff, G., Li, Z., & Kennard, C. H. L. (2004). The role of F⋯F and F⋯H interactions in the crystal packing of some fluorinated organic compounds. Crystal Growth & Design, 4(3), 433-439.

- Thalladi, V. R., Weiss, H.-C., Bläser, D., Boese, R., Nangia, A., & Desiraju, G. R. (1998). C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society, 120(34), 8702-8710.

-

SOP: Crystallization. (n.d.). Retrieved from [Link]

- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(4-Fluorophenylethynyl)phenol: Synthesis, History, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Fluorophenylethynyl)phenol, a versatile diarylacetylene compound. The document details its synthesis, primarily through the Sonogashira cross-coupling reaction, and delves into its historical context and discovery. Furthermore, it explores the compound's significant role as a key intermediate in the development of novel therapeutics, particularly in the realm of oncology. This guide offers field-proven insights and detailed experimental protocols to support researchers and scientists in their drug development endeavors.

Introduction

Phenolic compounds are a prominent class of organic molecules that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] The incorporation of a phenol moiety into a molecular scaffold can impart crucial pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[3] this compound, a diarylacetylene, represents a key building block in the synthesis of more complex molecules with potential therapeutic applications.[1] Its rigid, linear structure and the presence of both a phenolic hydroxyl group and a fluorinated phenyl ring make it a valuable synthon for creating targeted therapies. This guide will provide an in-depth exploration of this compound, from its synthesis to its potential role in anticancer drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 197770-48-2 | [1][4] |

| Molecular Formula | C₁₄H₉FO | [1][4] |

| Molecular Weight | 212.22 g/mol | [1][4] |

| Appearance | White to light yellow to light orange powder/crystal | [4] |

| Melting Point | 147 - 151 °C | [1] |

| Purity | >98.0% (GC) | [4] |

| Synonyms | 1-(4-Fluorophenyl)-2-(4-hydroxyphenyl)acetylene | [5] |

Discovery and History

While the precise first synthesis of this compound is not extensively documented in readily available literature, its development is intrinsically linked to the advent and refinement of palladium-catalyzed cross-coupling reactions, most notably the Sonogashira reaction, discovered in 1975.[6] The ability to efficiently form carbon-carbon bonds between sp² and sp hybridized carbon atoms opened the door for the synthesis of a vast array of diarylacetylenes. The interest in fluorinated organic compounds in medicinal chemistry, which gained significant momentum in the latter half of the 20th century, likely spurred the synthesis of fluorinated building blocks like this compound. The preparation of its precursors, such as p-fluorophenol, has been a subject of interest in several patents, indicating the industrial importance of such fluorinated aromatics.[7]

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Reaction Scheme

Caption: General Sonogashira coupling scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Sonogashira coupling methodologies.[8][9][10]

Materials:

-

4-Iodophenol (1.0 equiv)

-

4-Fluorophenylacetylene (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-iodophenol, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

-

Add the anhydrous, degassed solvent via syringe, followed by triethylamine.

-

Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved.

-

Slowly add 4-fluorophenylacetylene to the reaction mixture via syringe.

-

Heat the reaction mixture to 50-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a solid.

In-process Controls and Validation

-

Inert Atmosphere: Maintaining an inert atmosphere is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.[10]

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial as moisture can deactivate the catalysts and lead to lower yields.

-

TLC Monitoring: Regular monitoring of the reaction by TLC allows for the determination of the reaction's endpoint, preventing the formation of byproducts due to prolonged reaction times or overheating. A typical mobile phase would be a mixture of hexane and ethyl acetate.

-

Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Role in Drug Development and Oncology

This compound serves as a valuable intermediate in the synthesis of a variety of pharmaceutical compounds, with a particular emphasis on anticancer agents.[1] The diarylacetylene scaffold provides a rigid framework that can be strategically functionalized to interact with specific biological targets.

As a Precursor to Biologically Active Molecules

The phenolic hydroxyl group can be readily modified to introduce various pharmacophores through ether or ester linkages. This allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Similarly, the fluorinated phenyl ring can enhance metabolic stability and binding affinity to target proteins.

Potential Mechanisms of Action in Cancer

While specific studies on the anticancer mechanism of this compound itself are limited, the broader class of phenolic compounds and their derivatives have been shown to exert their effects through multiple pathways.[3][11] These can include:

-

Induction of Apoptosis: Phenolic compounds can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][12] This often involves the activation of caspases, a family of proteases that execute the apoptotic process.[13]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells at various checkpoints in the cell cycle, preventing them from dividing and growing.

-

Inhibition of Signaling Pathways: Key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, can be modulated by phenolic compounds.[12]

A hypothetical signaling pathway illustrating the potential pro-apoptotic effect of a derivative of this compound is depicted below.

Caption: Hypothetical apoptosis signaling pathway induced by a derivative of this compound.

Conclusion

This compound is a synthetically accessible and highly versatile building block with significant potential in drug discovery and materials science. Its straightforward synthesis via the Sonogashira coupling allows for its efficient production. The presence of reactive handles in its structure enables the creation of diverse libraries of compounds for biological screening. While further research is needed to fully elucidate the specific biological mechanisms of this compound and its derivatives, the established anticancer properties of the broader class of phenolic compounds make it a promising scaffold for the development of novel and effective cancer therapeutics. This guide provides a solid foundation for researchers to understand and utilize this compound in their scientific endeavors.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

- Dou, Q. P., & Li, W. (2025). Phenolic compounds as potent anticancer agents: A long-standing but still hot research topic. European Journal of Medicinal Chemistry, 285, 117215.

- El-Sayed, M. A., & El-Sattar, N. E. A. (2025). Synthesis and biological evaluation of novel phenol-derivatives for anticancer activity. Bioorganic Chemistry, 154, 107185.

- GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences, 24(3), 114-123.

-

Kim, J. H., Lee, Y., Kim, M. Y., & Cho, J. Y. (2016). Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells. Biomolecules & therapeutics, 24(4), 416–422. [Link]

-

Kim, J. H., Lee, Y., Kim, M. Y., & Cho, J. Y. (2017). 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity. Journal of cancer prevention, 22(1), 43–49. [Link]

- Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). A convenient procedure for Sonogashira reactions using propyne. The Journal of Organic Chemistry, 70(1), 391–393.

-

MDPI. (2022). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Marine Drugs, 20(4), 249. [Link]

- Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782365, this compound. Retrieved from [Link]

- Tykwinski, R. R. (2003). Sonogashira Coupling: The Past, the Present, and the Future.

- Wahle, K. W., Brown, I., Rotondo, D., & Heys, S. D. (2010). Plant phenolics in the prevention and treatment of cancer. Molecular nutrition & food research, 54(7), 911–929.

- Wang, D., & Li, C. J. (2002). A highly efficient and reusable catalyst for the Sonogashira reaction in aqueous media at room temperature. Organic letters, 4(16), 2673–2676.

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

- Zhang, H., & Wang, L. (2025). Recent advances in Sonogashira coupling reactions. Chinese Journal of Chemistry, 43(1), 1-20.

-

Zholobenko, A., & O'Reilly, E. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 92(10), 1735–1738. [Link]

-

European Patent Office. (1994). Preparation of substituted aryl compounds (EP 0596684 A1). [Link]

-

PubMed. (2016). Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells. Biomolecules & Therapeutics, 24(4), 416-422. [Link]

- PubMed. (2025). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. Anti-Cancer Agents in Medicinal Chemistry, 25(10), 1234-1245.

- Google Patents. (2000).

- Google Patents. (1979). Substituted imidazoles (US4160841A).

- Google Patents. (1995).

Sources

- 1. ijnc.ir [ijnc.ir]

- 2. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 197770-48-2 | TCI AMERICA [tcichemicals.com]

- 6. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US6037503A - Process for the preparation of para-fluorophenol - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells [biomolther.org]

- 12. mdpi.com [mdpi.com]

- 13. 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Fluorophenylethynyl)phenol (CAS: 197770-48-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 4-(4-Fluorophenylethynyl)phenol, a diarylacetylene compound of significant interest in medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, provide a detailed and rationalized protocol for its synthesis via Sonogashira coupling, and outline rigorous methods for its analytical characterization. Furthermore, this document explores the compound's emerging applications, particularly as a versatile building block in the development of novel therapeutics, such as anti-cancer agents, and advanced materials like liquid crystals and organic light-emitting diodes (OLEDs).[1] Safety protocols, handling procedures, and biological assay considerations are also discussed to equip researchers with the knowledge required for its effective and safe utilization in the laboratory.

Introduction and Core Concepts

This compound, also known as 1-(4-Fluorophenyl)-2-(4-hydroxyphenyl)acetylene, is a fluorinated organic compound characterized by two aryl rings linked by an acetylene unit.[2][3] This structural motif, diarylacetylene, is a privileged scaffold in several scientific domains. The presence of the fluorine atom and the phenolic hydroxyl group imparts unique electronic properties and hydrogen bonding capabilities, making it a valuable intermediate and functional molecule.[1]

In drug discovery, the rigid, linear geometry of the diarylacetylene core allows it to function as a bioisostere for other linkers, enabling precise positioning of pharmacophoric groups for optimal target interaction. Phenolic compounds, in general, are known to possess a wide range of biological activities, including antioxidant, anti-proliferative, and cytotoxic properties against cancer cells.[4][5] The fluorophenyl moiety can enhance metabolic stability, binding affinity, and membrane permeability, making this compound a particularly attractive starting point for the synthesis of targeted therapeutics.[1] Beyond pharmaceuticals, its electronic characteristics are leveraged in materials science for creating high-performance polymers, coatings, and components for electronic devices like OLEDs and liquid crystals.[1]

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is foundational to its application. The key data for this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 197770-48-2 | [3] |

| Molecular Formula | C₁₄H₉FO | [2] |

| Molecular Weight | 212.22 g/mol | [2] |

| Appearance | White to light yellow/orange powder or crystal | [2] |

| Melting Point | 147 - 151 °C | [1] |

| Purity | ≥ 98% (by GC) | [1][2] |

| SMILES | Oc1ccc(C#Cc2ccc(F)cc2)cc1 | [2] |

| InChI Key | LIPHCUGEWJPCQB-UHFFFAOYSA-N |

Safety and Handling:

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Handling should occur in a well-ventilated area or a chemical fume hood to prevent dust dispersion.[6]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).

-

Storage: Store at room temperature, preferably in a cool, dark place away from strong oxidizing agents.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Synthesis and Characterization

The most common and efficient method for synthesizing diarylacetylenes like this compound is the Sonogashira cross-coupling reaction.[8][9] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide, catalyzed by palladium and copper complexes.[8]

Synthesis Workflow: Sonogashira Coupling

The synthesis involves the coupling of 4-iodophenol with 1-ethynyl-4-fluorobenzene.

Caption: Sonogashira coupling reaction scheme.

Detailed Synthesis Protocol

Causality: This protocol is designed for robustness. The use of a palladium(II) precatalyst like PdCl₂(PPh₃)₂ is common as it is reduced in situ to the active Pd(0) species that drives the catalytic cycle.[10] Copper(I) iodide is a crucial co-catalyst that facilitates the formation of a copper(I) acetylide intermediate, which is more reactive towards the palladium complex than the terminal alkyne itself, accelerating the reaction.[8][11] Triethylamine serves as both a base to neutralize the HI byproduct and as a solvent.[8] Running the reaction under an inert atmosphere is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), an undesired side reaction promoted by oxygen in the presence of copper.[8]

Materials:

-

4-Iodophenol

-

1-Ethynyl-4-fluorobenzene

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) Iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Toluene, anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask and standard glassware

-

Nitrogen or Argon gas supply

Procedure:

-

Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-iodophenol (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent Addition: Add anhydrous triethylamine and anhydrous toluene. Stir the mixture until all solids are dissolved.

-

Reactant Addition: Slowly add 1-ethynyl-4-fluorobenzene (1.1 eq) to the reaction mixture via syringe.

-

Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-iodophenol) is consumed.

-

Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Analytical Characterization

Confirmation of the product's identity and purity is a self-validating step essential for the trustworthiness of any subsequent research.

Table 2: Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | Aromatic protons will appear as multiplets or doublets in the δ 6.8-7.6 ppm range. The phenolic -OH proton will be a broad singlet, its position dependent on concentration and solvent. |

| ¹³C NMR | Expect ~10-12 distinct signals for the 14 carbons due to symmetry and C-F coupling. The acetylenic carbons (-C≡C-) will appear around δ 85-95 ppm. The carbon bearing the fluorine will show a large one-bond coupling constant (¹JCF). |

| ¹⁹F NMR | A single resonance, typically a multiplet due to coupling with aromatic protons, is expected for the single fluorine atom. |

| Mass Spec (MS) | The molecular ion peak [M]+ should be observed at m/z = 212.22. High-resolution mass spectrometry (HRMS) should confirm the elemental formula C₁₄H₉FO. |

| HPLC | Using a reverse-phase C18 column, the compound should elute as a single, sharp peak with a purity of >98% under appropriate gradient conditions (e.g., water/acetonitrile with 0.1% TFA).[12] |

Applications in Research and Development

This compound is not just an intermediate but a functional molecule with diverse applications.

Drug Discovery and Medicinal Chemistry

The compound serves as a key building block for more complex molecules, particularly in the development of anti-cancer agents.[1] The phenol group provides a convenient handle for further functionalization (e.g., etherification, esterification) to modulate solubility, pharmacokinetic properties, or to introduce additional binding motifs. Phenolic scaffolds are widely recognized for their potential as anti-cancer agents, often inducing apoptosis (programmed cell death) in tumor cells.[4][13][14]

Caption: Drug development workflow using the core scaffold.

Materials Science

The rigid, rod-like structure and electronic properties endowed by the fluorophenylacetylene unit make this compound and its derivatives suitable for:

-

Liquid Crystals: The molecular shape is conducive to forming liquid crystalline phases.[1]

-

Organic Light-Emitting Diodes (OLEDs): The conjugated π-system can be incorporated into polymers or small molecules used in the emissive layers of OLEDs.[1]

-

Advanced Polymers: It can be used as a monomer or additive to create polymers with enhanced thermal stability and specific mechanical properties.[1]

Experimental Protocol: Cell Viability (MTT) Assay

To assess the potential anti-proliferative activity of this compound, a standard MTT assay can be employed. This protocol is a self-validating system with necessary controls.

Causality: The MTT assay measures the metabolic activity of cells, which correlates with cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. A vehicle control (DMSO) is crucial to ensure the solvent used to dissolve the compound does not have its own cytotoxic effects. A positive control (e.g., Doxorubicin) validates that the assay system can detect cytotoxicity.

Procedure:

-

Cell Seeding: Plate a cancer cell line (e.g., MCF-7, human breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include wells for vehicle control (medium with DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified, 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

This compound is a high-value chemical entity with demonstrated utility and significant potential. Its straightforward synthesis via the robust Sonogashira coupling, combined with its unique structural and electronic features, makes it an important tool for both medicinal chemists and material scientists. This guide has provided the foundational knowledge, from synthesis to biological evaluation, to empower researchers to confidently and effectively incorporate this versatile compound into their discovery and development programs.

References

-

Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

-

Multi-step synthesis of diarylacetylenes via sequential Sonogashira... - ResearchGate. (n.d.). Retrieved from [Link]

-

Novák, Z., et al. (2003). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 5(20), 3535–3538. Retrieved from [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 197770-48-2 Name ... - XiXisys. (n.d.). Retrieved from [Link]

-

4-((4-Fluorophenyl)ethynyl)phenol - GlpBio. (n.d.). Retrieved from [Link]

-

Phenol synthesis by substitution or oxidation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed. (n.d.). Retrieved from [Link]

-

Gatti, R., et al. (2001). Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 509-518. Retrieved from [Link]

-

Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells - PubMed. (2016). Retrieved from [Link]

-

Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed. (2002). Retrieved from [Link]

-

Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - MDPI. (2020). Retrieved from [Link]

-

Kumar, A., & Mishra, A. K. (2018). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Letters in Organic Chemistry, 15(4). Retrieved from [Link]

-

HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent - ResearchGate. (2002). Retrieved from [Link]

-

Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 8, 19-29. Retrieved from [Link]

-

A robust method for quantifying 42 phenolic compounds by RP-HPLC - alice Embrapa. (2023). Retrieved from [Link]

-

HPLC-DAD-ESI/MS Identification and Quantification of Phenolic Compounds in Ilex paraguariensis Beverages and On-Line Evaluation of Individual Antioxidant Activity - MDPI. (2007). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 197770-48-2 Cas No. | 4-[(4-Fluorophenyl)ethynyl]phenol | Apollo [store.apolloscientific.co.uk]

- 4. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 197770-48-2 Name: this compound [xixisys.com]

- 7. Buy 4-Ethynyl-2-fluorophenol (EVT-13732981) | 949114-29-8 [evitachem.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. books.rsc.org [books.rsc.org]

- 12. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 13. Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]

Synonyms for 4-(4-Fluorophenylethynyl)phenol

An In-depth Technical Guide to 4-(4-Fluorophenylethynyl)phenol: Nomenclature, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile chemical compound of significant interest to researchers and professionals in drug development and materials science. The document delineates the various synonyms and chemical identifiers for this molecule, offering a detailed summary of its physicochemical properties. Furthermore, it explores its critical role as a synthetic building block in diverse fields, including the development of advanced materials like liquid crystals and organic light-emitting diodes (OLEDs), as well as its function as an intermediate in the synthesis of pharmaceuticals.[1] The guide also includes a conceptual overview of its synthesis and key safety considerations, serving as an essential resource for laboratory professionals.

Chemical Identity and Nomenclature

Accurate identification of a chemical compound is foundational for research, procurement, and regulatory compliance. This compound is known by several names and is cataloged under various registry numbers across multiple chemical databases. The primary synonym, derived from a different numbering of the parent acetylene structure, is 1-(4-Fluorophenyl)-2-(4-hydroxyphenyl)acetylene.[1][2][3]

To facilitate unambiguous identification, the following table summarizes its key identifiers.

| Identifier Type | Value | Source(s) |

| Primary Name | This compound | [1][2] |

| Synonym | 1-(4-Fluorophenyl)-2-(4-hydroxyphenyl)acetylene | [1][2] |

| CAS Number | 197770-48-2 | [1][2] |

| Molecular Formula | C₁₄H₉FO | [1][2][4] |

| MDL Number | MFCD02093472 | [1][4] |

| PubChem ID | 2782365 | [1] |

| InChI Key | LIPHCUGEWJPCQB-UHFFFAOYSA-N | |

| SMILES | Oc1ccc(cc1)C#Cc2ccc(F)cc2 | [2] |

Physicochemical Properties

The utility of this compound in various applications is a direct consequence of its distinct physical and chemical properties. The presence of a fluorinated phenyl group, a hydroxyl group, and an acetylene linker imparts unique electronic and solubility characteristics.[1]

| Property | Value | Source(s) |

| Molecular Weight | 212.22 g/mol | [1][2][4] |

| Appearance | White to light yellow/orange powder or crystal | [1][2] |

| Melting Point | 147 - 151 °C | [1] |

| Purity (GC) | ≥ 98% | [1][2] |

| Solubility | Faint turbidity in Methanol | |

| Storage | Room Temperature, recommended in a cool, dark place (<15°C) | [1] |

Core Applications in Research and Development

The molecular architecture of this compound, featuring a rigid acetylene linker between two functionalized aromatic rings, makes it a highly valuable building block. Its applications span from high-performance electronics to therapeutic agent development.

Materials Science

In materials science, this compound is a key precursor for the synthesis of advanced organic materials.[1]

-

Liquid Crystals: The rigid, rod-like structure is conducive to forming liquid crystalline phases, which are essential for display technologies.

-

Organic Light-Emitting Diodes (OLEDs): The fluorinated phenyl group enhances the electronic properties of the molecule, making it a valuable component in the creation of high-performance and durable OLEDs.[1]

-

Polymers and Coatings: Its stability and solubility characteristics allow for its incorporation into polymers and coatings to enhance performance and durability.[1]

Pharmaceutical Development

The phenol moiety is a recurring and significant scaffold in FDA-approved pharmaceuticals.[5] this compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its structure allows for targeted modifications to enhance therapeutic efficacy, and it has been specifically noted for its use in the development of anti-cancer agents.[1] The phenolic group can act as a hydrogen bond donor/acceptor, a key interaction in ligand-receptor binding, while the fluorophenyl group can enhance metabolic stability and binding affinity.

Synthesis and Reactivity: A Conceptual Workflow

The synthesis of diarylacetylenes like this compound is typically achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction provides a reliable method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.

Conceptual Protocol: Sonogashira Coupling

-

Reactant Preparation: The primary reactants are an aryl halide (e.g., 4-iodophenol or a protected variant) and a terminal alkyne (e.g., 1-ethynyl-4-fluorobenzene).

-

Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) are prepared in a suitable solvent. An amine base (e.g., triethylamine) is required to act as both a solvent and a base.

-

Coupling Reaction: The reactants are combined with the catalyst system under an inert atmosphere (e.g., nitrogen or argon) and typically heated to drive the reaction to completion.

-

Work-up and Purification: Once the reaction is complete, the mixture is subjected to an aqueous work-up to remove the base and inorganic salts. The crude product is then purified, commonly using column chromatography, to isolate the desired this compound.

-

Validation: The purity and identity of the final product are confirmed using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. According to safety data, the compound is classified with the following hazard statements:

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May be harmful if swallowed, in contact with skin, or if inhaled.[3]

Precautionary Measures:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P270: Do not eat, drink, or smoke when using this product.

-

P501: Dispose of contents/container to an approved waste disposal plant.

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a well-defined chemical entity with a range of synonyms and identifiers crucial for its accurate sourcing and study. Its unique physicochemical properties, derived from its fluorinated diarylacetylene structure, position it as a valuable building block in both materials science and pharmaceutical research. Understanding its nomenclature, properties, applications, and handling requirements is key for any scientist or researcher aiming to leverage its potential for innovation.

References

-

Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC - PubMed Central. [Link]

-

4-((4-Fluorophenyl)ethynyl)phenol - GlpBio. [Link]

-

4-[[(4-Fluorophenyl)imino]methyl]phenol - PubChem - NIH. [Link]

-

4-Fluorophenol | C6H5FO | CID 9732 - PubChem. [Link]

-

Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare - GSC Online Press. [Link]

-

Phenols in Pharmaceuticals: Analysis of a Recurring Motif - PubMed. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 197770-48-2 Cas No. | 4-[(4-Fluorophenyl)ethynyl]phenol | Apollo [store.apolloscientific.co.uk]

- 4. 4-[(4-Fluorophenyl)ethynyl]phenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Phenols in Pharmaceuticals: Analysis of a Recurring Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Health and Safety of 4-(4-Fluorophenylethynyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal institutional safety review or a certified Safety Data Sheet (SDS). All laboratory operations should be conducted in accordance with established institutional and regulatory safety protocols.

Introduction: Understanding the Compound and its Associated Risks

4-(4-Fluorophenylethynyl)phenol, with CAS Number 197770-48-2, is a specialized organic molecule increasingly utilized in medicinal chemistry and materials science.[1][2] Its structure, featuring a phenol, a fluorinated phenyl ring, and a rigid ethynyl linker, makes it a valuable building block for creating complex molecular architectures, including potential anti-cancer agents and liquid crystals.[1] However, this same structural complexity necessitates a thorough understanding of its potential health and safety hazards. This guide provides an in-depth analysis of the known and inferred risks associated with this compound, offering a framework for its safe handling, storage, and disposal. While specific toxicological data for this compound is limited, a conservative approach to safety, based on the known hazards of its constituent chemical motifs—substituted phenols, fluorinated aromatic compounds, and phenylacetylenes—is essential.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning |

Data compiled from multiple supplier Safety Data Sheets.

In-Depth Analysis of Hazards

-

Skin Irritation (H315): As with many phenolic compounds, this compound can cause skin irritation upon direct contact. Prolonged or repeated exposure may lead to dermatitis. The lipophilic nature of the molecule may facilitate its absorption through the skin.

-

Eye Irritation (H319): Direct contact with the eyes is likely to cause significant irritation, redness, and pain. All handling procedures should be designed to strictly avoid eye contact.

Inferred and Potential Hazards

Due to the lack of specific toxicological studies on this compound, it is prudent to consider the hazards associated with its structural components:

-

Fluorinated Aromatic Compounds: The carbon-fluorine bond is exceptionally strong, which often leads to increased environmental persistence of fluorinated organic compounds.[4][5] While this stability is advantageous in many applications, it also means that these compounds can be resistant to natural degradation processes, potentially leading to bioaccumulation.[6][7] The metabolism of fluorinated compounds can sometimes lead to the release of toxic metabolites.[8]

-

Phenylacetylene Derivatives: Phenylacetylene and its derivatives can be reactive compounds. The triple bond can undergo various addition reactions and may be sensitive to heat, pressure, or certain catalysts, which could lead to vigorous or uncontrolled reactions if not handled properly.

-

Substituted Phenols: Phenolic compounds as a class are known protoplasmic poisons, capable of denaturing proteins and causing cellular damage.[9] Chronic exposure to some phenols has been linked to organ damage.

Experimental Workflow for Safe Handling

The following workflow is designed to mitigate the risks associated with handling this compound in a research setting.

Caption: A step-by-step workflow for the safe handling of this compound.

Protocols for Exposure and Spill Management

A rapid and informed response is critical in the event of an exposure or spill.

Emergency Response Protocol

Caption: Decision-making flowchart for emergency response to exposure or spills.

Storage and Disposal

Proper storage and disposal are crucial to maintaining a safe laboratory environment.

Storage Requirements

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Incompatibilities: Avoid contact with strong oxidizing agents, as these could potentially react with the phenol or acetylene functionalities.

Disposal Protocol

-

Waste Classification: All waste containing this compound, including contaminated lab supplies (e.g., gloves, pipette tips, paper towels), must be treated as hazardous chemical waste.

-

Collection: Collect waste in designated, sealed, and clearly labeled containers.

-

Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in general waste.

Conclusion: A Framework for Responsible Research

While this compound is a promising compound for various research applications, its safe use is paramount. The information provided in this guide, based on available data and established principles of chemical safety, offers a comprehensive framework for researchers. The primary hazards of acute oral toxicity, skin irritation, and serious eye irritation must be respected through diligent use of personal protective equipment and engineering controls. Furthermore, the potential for environmental persistence and other uncharacterized toxicities, inferred from its chemical structure, calls for a cautious and responsible approach to its handling, storage, and disposal. By integrating these principles into laboratory practice, the scientific community can continue to explore the potential of this molecule while ensuring the safety of personnel and the environment.

References

-

Chemical Aspects of Human and Environmental Overload with Fluorine. (2021). ACS Publications. Retrieved from [Link]

-

Fluorinated chemicals and the impacts of anthropogenic use. (2010). Arizona Board of Regents. Retrieved from [Link]

-

Fluorinated Chemicals and the Impacts of Anthropogenic Use. (2010). ResearchGate. Retrieved from [Link]

-

Why PFAS-Free Matters: The Environmental and Health Impacts of Fluorinated Chemicals. (2024). AFER. Retrieved from [Link]

-

The effect of fluorinated compounds on living organisms (review). (n.d.). ResearchGate. Retrieved from [Link]

-

Analysis and the effects of some drugs on the metabolism of phenylethylamine and phenylacetic acid. (1984). PubMed. Retrieved from [Link]

-

Exploring the Chemical Dynamics of Phenylethynyl Radical (C6H5CC; X2A1) Reactions with Allene (H2CCCH2; X1A1) and Methylacetylene (CH3CCH). (n.d.). PubMed Central. Retrieved from [Link]

-

Fenetylline: new results on pharmacology, metabolism and kinetics. (1986). PubMed. Retrieved from [Link]

-

Studies in detoxication. 73. The metabolism of alkylbenzenes: phenylacetylene and phenylethylene (styrene). (1958). PubMed. Retrieved from [Link]

-

Toxicology of fluorine-containing monomers. (1986). PubMed. Retrieved from [Link]

-

Toxicology of the fluoroalkenes: review and research needs. (1979). PubMed. Retrieved from [Link]

-

Metabolism and Toxicity of Fluorine Compounds. (2021). PMC - NIH. Retrieved from [Link]

-

Toxicology of Some Fluoro-Organic Compounds. (1989). DTIC. Retrieved from [Link]

-

Highly-toxic fluorine compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Metabolism of five membered nitrogen containing heterocycles. (n.d.). Hypha Discovery Blogs. Retrieved from [Link]

-

A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020). PubMed. Retrieved from [Link]

-

4-[[(4-Fluorophenyl)imino]methyl]phenol. PubChem. Retrieved from [Link]

-

Phenol Toxicity. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | 197770-48-2 | TCI AMERICA [tcichemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. experts.azregents.edu [experts.azregents.edu]

- 7. impermeamaterials.com [impermeamaterials.com]

- 8. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.se [fishersci.se]

An In-Depth Technical Guide to the Thermal Stability of 4-(4-Fluorophenylethynyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 4-(4-Fluorophenylethynyl)phenol, a versatile building block in pharmaceutical development and materials science.[1] Understanding the thermal behavior of this compound is paramount for ensuring its quality, safety, and efficacy in various applications.[1][2] This document delves into the theoretical underpinnings of its thermal decomposition, outlines detailed experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and provides a framework for data interpretation. The insights presented herein are grounded in established principles of thermal analysis and supported by authoritative references to guide researchers in their laboratory investigations.

Introduction: The Significance of Thermal Stability in the Application of this compound

This compound, with its characteristic structure featuring a fluorinated phenyl group, an ethynyl linkage, and a phenolic moiety, is a compound of significant interest. It serves as a key intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer agents, and is utilized in the formulation of advanced polymers and coatings where it can enhance thermal stability and mechanical properties.[1] The phenolic group is a recurring motif in many FDA-approved drugs, highlighting its importance in medicinal chemistry.[3]

The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute.[2][4] It dictates storage conditions, shelf-life, and the manufacturing processes it can endure without degradation.[1][2][4] For a molecule like this compound, thermal instability could lead to the formation of impurities, potentially altering its therapeutic efficacy or material properties and posing safety risks. Therefore, a thorough understanding of its thermal decomposition profile is not merely an academic exercise but a practical necessity for its successful application.

This guide will provide the necessary theoretical and practical framework to assess the thermal stability of this compound, enabling researchers to make informed decisions throughout the development and application lifecycle.

Theoretical Framework: Anticipated Thermal Decomposition Pathways

The triple bond in the ethynyl group is a region of high electron density, making it susceptible to thermally induced reactions. At elevated temperatures, phenylethynyl compounds can undergo oligomerization or polymerization.[5] The decomposition can also be initiated by the cleavage of the C-H bond of the acetylene or homolytic cleavage of the bonds to the aromatic rings. Phenolic compounds, upon heating, can undergo various reactions, including dehydration and oxidation. The presence of a fluorine atom on one of the phenyl rings is expected to influence the electronic properties of the molecule and may affect the bond dissociation energies, thereby altering the decomposition profile.

A plausible decomposition pathway could involve the initial cleavage of the phenolic O-H bond or the C-C bonds of the ethynyl group, leading to the formation of radical species. These highly reactive intermediates can then participate in a cascade of secondary reactions, including hydrogen abstraction, cyclization, and fragmentation, ultimately leading to the formation of smaller volatile molecules and a carbonaceous residue.

Figure 1. A generalized logical workflow illustrating the potential stages of thermal decomposition of this compound.

Experimental Assessment of Thermal Stability

The cornerstone of thermal stability analysis lies in the application of thermoanalytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most powerful and commonly employed methods for this purpose.[6][7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][9] This technique is invaluable for determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass at the end of the experiment.

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina).[10]

-

Atmosphere: Select an appropriate purge gas. An inert atmosphere (e.g., nitrogen or argon) is typically used to study thermal decomposition without oxidative effects. An oxidizing atmosphere (e.g., air) can be used to assess thermo-oxidative stability. Set a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature high enough to ensure complete decomposition (e.g., 800 °C).[11]

-

-

Data Acquisition: Record the mass of the sample as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The first derivative of this curve (DTG) should also be plotted to identify the temperatures of the fastest mass loss.

Figure 2. Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan. Crimp the pan with a lid. For volatile samples or to suppress the endothermic effect of vaporization during decomposition, hermetically sealed pans are recommended.

-

Reference: Use an empty, sealed DSC pan as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) through the expected melting and decomposition regions. The melting point of this compound is reported to be in the range of 147-151 °C.[1]

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) will appear as peaks pointing down (by convention), while exothermic events (e.g., decomposition) will appear as peaks pointing up.

Data Interpretation and Presentation

The data obtained from TGA and DSC analyses provide a comprehensive picture of the thermal stability of this compound.

TGA Data Interpretation

The TGA thermogram will show a stable baseline at lower temperatures, followed by one or more steps of mass loss as the temperature increases.

-

Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins. This is a key indicator of the initiation of thermal degradation.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum, as determined from the peak of the DTG curve.

-

Residual Mass: The percentage of mass remaining at the end of the experiment, which provides information about the formation of a non-volatile char.

DSC Data Interpretation

The DSC thermogram will reveal the thermal transitions the compound undergoes upon heating.

-

Melting Point (Tm): An endothermic peak corresponding to the melting of the crystalline solid. The peak temperature and the enthalpy of fusion (ΔHfus) can be determined.

-

Decomposition Exotherm: Following the melting endotherm, an exothermic peak or a series of exothermic peaks may be observed, indicating the energy released during the decomposition process. The onset temperature of this exotherm should correlate with the Tonset from the TGA data.

Summarizing Quantitative Data

For clear comparison and reporting, the quantitative data from TGA and DSC should be summarized in a table.

| Parameter | Value | Units | Method |

| Melting Point (Tm) | °C | DSC | |

| Enthalpy of Fusion (ΔHfus) | J/g | DSC | |

| Onset of Decomposition (Tonset) | °C | TGA | |

| Peak Decomposition Temp (Tpeak) | °C | TGA (DTG) | |

| Mass Loss at Tpeak | % | TGA | |

| Residual Mass at 800 °C | % | TGA | |

| Onset of Decomposition Exotherm | °C | DSC |

Table 1. A template for summarizing the key thermal stability parameters for this compound.

Conclusion and Recommendations